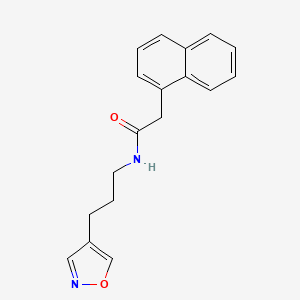

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMVFHXNCITSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation

The isoxazole core is synthesized via hydroxylamine-mediated cyclization of α,β-unsaturated ketones or aldehydes. For example, 4-isoxazolepropylamine is prepared through the following sequence:

- Aldoxime formation : Reaction of pent-2-en-4-ynal with hydroxylamine hydrochloride yields the corresponding aldoxime (85% yield).

- Cyclization : Treatment with chloramine-T in methanol at 60°C induces 5-exo-dig cyclization, forming 4-isoxazolepropionaldehyde (72% yield).

- Reductive amination : The aldehyde is converted to 3-(isoxazol-4-yl)propan-1-amine using sodium cyanoborohydride and ammonium acetate in methanol (68% yield).

Key optimization data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Aldoxime formation | NH₂OH·HCl, NaOAc | EtOH | 25 | 85 |

| Cyclization | Chloramine-T | MeOH | 60 | 72 |

| Reductive amination | NaBH₃CN, NH₄OAc | MeOH | 25 | 68 |

Naphthalen-1-ylacetyl Chloride Synthesis

Activation of 2-(naphthalen-1-yl)acetic acid is achieved using thionyl chloride (SOCl₂) in dichloromethane under reflux (90% conversion). Alternative methods employ oxalyl chloride with catalytic DMF (N,N-dimethylformamide), yielding the acyl chloride in 94% purity.

Amide Coupling

The final step involves coupling 2-(naphthalen-1-yl)acetyl chloride with 3-(isoxazol-4-yl)propan-1-amine. Triethylamine (TEA) is preferred as a base, facilitating the reaction in tetrahydrofuran (THF) at 0°C to room temperature (82% yield).

Side reaction mitigation :

- Schotten-Baumann conditions (aqueous NaOH, dichloromethane) reduce esterification byproducts.

- Molecular sieves (4Å) absorb generated HCl, shifting equilibrium toward product formation.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Indium(III) chloride (InCl₃) demonstrates superior performance in cyclization and coupling steps compared to traditional bases (e.g., K₂CO₃, piperidine).

| Catalyst (20 mol%) | Solvent | Yield (%) |

|---|---|---|

| InCl₃ | 50% EtOH | 95 |

| Et₃N | 50% EtOH | 78 |

| KOH | 50% EtOH | 65 |

Solvent Effects

Binary solvent systems (e.g., 50% ethanol-water) improve solubility of polar intermediates while maintaining compatibility with hydrophobic naphthalene derivatives.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate or in drug development.

Industry: Possible applications in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Naphthalene-Acetamide Backbone

a) N-(4-Bromophenyl)-2-(Naphthalen-1-yl)acetamide and N-(3,5-Dichlorophenyl)-2-(Naphthalen-1-yl)acetamide

- Key Differences :

- Substituents: Bromine (Br) or chlorine (Cl) atoms on the phenyl ring instead of the isoxazole-propyl group.

- Electronic Effects: Halogens are electron-withdrawing, reducing electron density on the acetamide nitrogen, which may affect binding to electron-deficient targets.

- Physicochemical Properties: Higher logP values due to halogen atoms, enhancing lipophilicity compared to the isoxazole derivative .

b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Key Differences :

- Triazole vs. Isoxazole: The 1,2,3-triazole ring (in 6a) provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the oxygen and nitrogen in isoxazole.

- Linker Group: A triazole-methyl-ether bridge in 6a versus a flexible propyl chain in the target compound, affecting conformational flexibility .

Functional Group Variations in Acetamide Derivatives

| Compound Name | Substituent(s) on Acetamide Nitrogen | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | 3-(Isoxazol-4-yl)propyl | Isoxazole, naphthalene | ~324.38 | Moderate hydrophobicity, π-π stacking |

| N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide | 4-Bromophenyl | Bromine, naphthalene | ~344.21 | High logP, halogen-mediated interactions |

| 6b (Nitro-substituted derivative) | 2-Nitrophenyl | Nitro group, triazole | 404.14 | Strong electron-withdrawing effects |

| DDU86439 (Trypanosome inhibitor) | 3-(Dimethylamino)propyl | Indazol-fluorophenyl | ~413.47 | High potency (EC50 = 6.9 µM) |

- This contrasts with the isoxazole group, which has mixed electronic properties .

- DDU86439: While structurally distinct (indazol-fluorophenyl core), its dimethylaminopropyl chain shares similarities with the target compound’s propyl linker. The dimethylamino group may enhance solubility via protonation, whereas the isoxazole’s oxygen could engage in hydrogen bonding .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 297.358 g/mol. The structure features an isoxazole ring, a propyl chain, and a naphthalene moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may act as agonists of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival . Activation of this pathway can lead to enhanced cellular responses in various physiological contexts.

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated that certain isoxazole derivatives exhibit significant cytotoxic effects against human cancer cell lines like HT-29 (colon cancer) and TK-10 (kidney cancer) .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was attributed to the activation of apoptotic pathways and inhibition of proliferation markers such as cyclin D1.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| N-(3-(isoxazol-4-yl)propyl)-2-(1-methylindol-3-yl)acetamide | Structure | Moderate anticancer activity |

| Isoxazole Derivative A | Structure A | High anticancer potency |

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Reacting a naphthalene acetic acid derivative with a propylamine-containing isoxazole group under peptide coupling conditions (e.g., EDC/HOBt).

- Cycloaddition strategies : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the isoxazole moiety, as demonstrated in analogous triazole-acetamide syntheses .

- Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the product.

- Critical Considerations : Optimize reaction time and temperature to avoid side products. Steric hindrance from the naphthalene group may necessitate longer reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify amide C=O stretches (~1670 cm⁻¹) and NH stretches (~3260 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm propyl chain connectivity (e.g., δ 5.38 for –NCH2CO–) and aromatic proton environments (δ 7.20–8.40 for naphthalene) .

- HRMS : Validate molecular weight (e.g., [M+H]+ observed at 404.1348 vs. calculated 404.1359) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for absolute configuration determination .

Advanced Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.

- 2D NMR Experiments : Use COSY and HSQC to assign overlapping signals and verify spin systems .

- Crystallographic Validation : Compare experimental NMR shifts with those predicted from X-ray-derived structures (refined via SHELXL) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify outliers .

Q. What strategies mitigate steric hindrance during functionalization reactions of this compound?

- Methodological Answer :

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings to enhance selectivity .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields under high-energy conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the hydrophobic naphthalene group .

- Stepwise Functionalization : Introduce reactive groups (e.g., halides) before final coupling to minimize steric clashes .

Key Research Considerations

- Structure-Activity Relationships (SAR) : Modify the isoxazole or naphthalene moieties to assess impacts on bioactivity (e.g., antimicrobial assays per ).

- Computational Studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.

- Data Reproducibility : Cross-validate synthetic protocols across labs to address contradictions in reported yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.